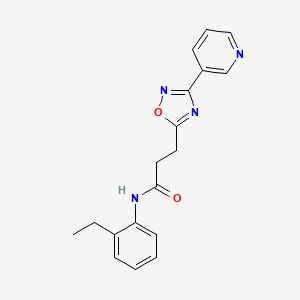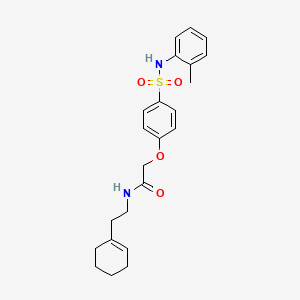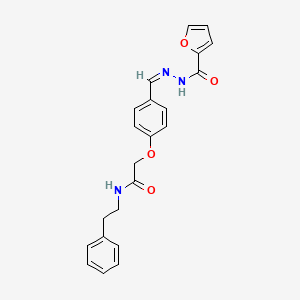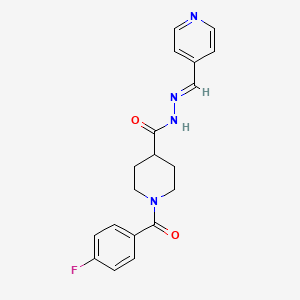
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide, also known as BCS-1, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BCS-1 is a sulfonamide derivative that exhibits anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is not fully understood. However, it has been suggested that N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and pain. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models. However, one limitation of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
For the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide include further investigation of its mechanism of action and the development of new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form 4-chloro-N-(4-chlorobenzyl)benzaldehyde. The resulting compound is then reacted with N-benzyl-2-aminobenzenesulfonamide to form N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide. The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been reported in the literature and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. In cancer research, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been studied for its anti-inflammatory and analgesic properties. In animal models, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to reduce inflammation and pain.
Propriétés
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c23-19-8-6-18(7-9-19)15-26(30(28,29)21-12-10-20(24)11-13-21)16-22(27)25-14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRMRBRBPEWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)

![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

